2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide
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Overview
Description
2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-(propylamino)-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-oxo-2-phenyl-1-phenylamino-ethyl)-benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- 2,3-dimethoxybenzamide derivatives
Uniqueness
2-methoxy-N-[2-oxo-4-
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-methoxy-N-[2-oxo-4-(propylamino)chromen-3-yl]benzamide |
InChI |
InChI=1S/C20H20N2O4/c1-3-12-21-17-13-8-4-7-11-16(13)26-20(24)18(17)22-19(23)14-9-5-6-10-15(14)25-2/h4-11,21H,3,12H2,1-2H3,(H,22,23) |
InChI Key |
IEEBGYOATYKRFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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